2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride

Beschreibung

Molecular Structure and Basic Properties

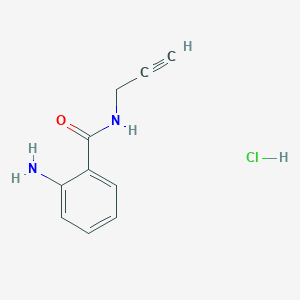

2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride possesses the molecular formula C₁₀H₁₁ClN₂O and exhibits a molecular weight of 210.66 grams per mole. The compound's structure incorporates several distinct functional groups that contribute to its chemical behavior and potential applications. The core benzamide framework features an amino group positioned at the ortho position relative to the carbonyl group, creating an intramolecular hydrogen bonding opportunity that influences the compound's stability and reactivity patterns.

The propargyl substituent attached to the nitrogen atom of the amide group introduces a terminal alkyne functionality, characterized by a carbon-carbon triple bond. This structural feature is represented by the canonical SMILES notation C#CCNC(=O)C1=CC=CC=C1N.Cl, which clearly delineates the connectivity pattern of the molecule. The presence of the hydrochloride salt form enhances the compound's solubility in polar solvents and provides improved stability for storage and handling purposes.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence both its physical properties and biological activity. The benzene ring maintains planarity, while the amide group adopts a configuration that allows for potential conjugation with the aromatic system. The propargyl chain extends from the nitrogen atom, providing a linear alkyne terminus that serves as a reactive site for various chemical transformations.

Physical characterization reveals that the compound typically appears as a white to light yellow powder under standard conditions. The melting point has been documented to fall within the range of 100 to 101 degrees Celsius for the base compound, though the hydrochloride salt may exhibit slightly different thermal properties. Solubility studies indicate favorable dissolution in polar solvents including water and methanol, which correlates with the ionic nature of the hydrochloride salt formation.

Structural Classification and Relationship to Benzamide Derivatives

This compound belongs to the extensive family of benzamide derivatives, which constitute a significant class of organic compounds characterized by the presence of a benzene ring directly attached to a carboxamide functional group. This classification places the compound within a chemical family that has demonstrated remarkable diversity in biological activity and synthetic utility across multiple therapeutic areas.

The structural relationship to other benzamide derivatives can be understood through examination of the substitution patterns on both the benzene ring and the nitrogen atom of the amide group. The ortho-amino substitution distinguishes this compound from simple benzamide while maintaining the core structural framework that defines the chemical class. This substitution pattern creates opportunities for additional chemical modifications and influences the compound's electronic properties through inductive and resonance effects.

Comparative analysis with related benzamide derivatives reveals that the propargyl substitution on the amide nitrogen represents a relatively uncommon modification within this chemical family. Most commercially available benzamide derivatives feature alkyl, aryl, or heteroaryl substituents, making the alkyne-containing variant particularly noteworthy for its potential in click chemistry applications and other alkyne-specific transformations. The terminal alkyne functionality provides a handle for bioconjugation reactions and enables the construction of more complex molecular architectures through established synthetic methodologies.

The compound shares structural similarities with other medicinally relevant benzamide derivatives, including those used as antipsychotics, antiemetics, and analgesics. However, the unique combination of the ortho-amino group and the propargyl substituent creates a distinct chemical entity with its own set of properties and potential applications. Research has demonstrated that modifications to the benzamide core structure can significantly influence biological activity, selectivity, and pharmacological properties.

Within the broader context of heterocyclic chemistry, this compound serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems. The presence of multiple reactive sites, including the amino group, the amide nitrogen, and the terminal alkyne, provides numerous opportunities for cyclization reactions and the formation of fused ring systems that are prevalent in pharmaceutical compounds.

Historical Context and Development

The historical development of benzamide derivatives traces back to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first described benzamide as part of their groundbreaking investigation into organic radical theory. Their collaborative research, emerging from studies on oil of bitter almonds, led to the identification of benzamide through the reaction of benzoyl chloride with ammonia. This work established benzamide as the first organic molecule for which polymorphism was observed, marking a significant milestone in the understanding of crystalline forms in organic chemistry.

Wöhler and Liebig's research methodology involved crystallization of benzamide from boiling water, initially yielding "pearly, leafy" crystals that transformed into "fine and silky" needles upon further cooling. This observation, though not fully understood at the time, represented the first documented case of polymorphic transitions in molecular crystals. The historical significance of this discovery extended beyond the specific compound to establish fundamental principles in crystallography and solid-state chemistry that continue to influence modern pharmaceutical development.

The evolution of benzamide chemistry throughout the nineteenth and twentieth centuries led to the development of numerous derivatives with diverse biological activities. The introduction of substituents on both the benzene ring and the amide nitrogen opened pathways to compounds with enhanced selectivity and improved therapeutic profiles. The specific development of amino-substituted benzamides emerged from recognition of the importance of amino groups in biological recognition and binding interactions.

The incorporation of propargyl groups into benzamide structures represents a more recent development in medicinal chemistry, driven by the growing importance of click chemistry and bioorthogonal reactions in drug discovery and chemical biology. The terminal alkyne functionality provides unique opportunities for post-synthetic modification and bioconjugation that were not available in earlier generations of benzamide derivatives. This development aligns with modern trends toward modular synthesis and the construction of compound libraries for high-throughput screening.

Contemporary research has revealed that 2-amino-N-(prop-2-yn-1-yl)benzamide and its hydrochloride salt represent valuable building blocks for the synthesis of more complex therapeutic agents. Studies have demonstrated their utility in the preparation of compounds targeting various biological pathways, including those involved in cancer progression and neurodegenerative diseases. The compound's development as a synthetic intermediate reflects the modern emphasis on diversity-oriented synthesis and the construction of chemical libraries for drug discovery applications.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name is 2-amino-N-prop-2-ynylbenzamide;hydrochloride, which clearly identifies the positions of all substituents and functional groups within the molecular structure. This naming convention prioritizes the benzamide core while systematically indicating the amino substituent at the 2-position and the propargyl group attached to the amide nitrogen.

The compound is registered in multiple chemical databases with the Chemical Abstracts Service number 1181457-73-7, which serves as the primary identifier for regulatory and commercial purposes. This unique identifier distinguishes the hydrochloride salt form from the parent base compound, which carries the Chemical Abstracts Service number 4943-83-3. The differentiation between salt and base forms is crucial for accurate chemical communication and ensures proper identification in research and commercial applications.

International chemical identifier systems provide additional layers of identification through standardized structural representations. The International Chemical Identifier string for the compound is InChI=1S/C10H10N2O.ClH/c1-2-7-12-10(13)8-5-3-4-6-9(8)11;/h1,3-6H,7,11H2,(H,12,13);1H, which encodes the complete connectivity information in a format readable by chemical software systems. The corresponding International Chemical Identifier Key NCJUWHABCQGOKC-UHFFFAOYSA-N provides a compressed hash representation that enables rapid database searching and structural comparison.

Additional identification codes include the MDL number MFCD12197124, which links the compound to commercial suppliers and inventory systems. The PubChem Compound Identifier 45791502 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system. These multiple identification systems ensure that the compound can be accurately referenced across different databases, regulatory frameworks, and commercial platforms.

Synonymous names for the compound include various representations of the chemical structure, such as 2-amino-N-(2-propynyl)benzamide hydrochloride and 2-amino-N-propargylbenzamide hydrochloride. These alternative naming conventions reflect different approaches to describing the propargyl substituent while maintaining clarity about the core structural features. The availability of multiple naming conventions facilitates literature searching and ensures compatibility with different chemical information systems.

Eigenschaften

IUPAC Name |

2-amino-N-prop-2-ynylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-2-7-12-10(13)8-5-3-4-6-9(8)11;/h1,3-6H,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJUWHABCQGOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of 2-amino-N-(prop-2-yn-1-yl)benzamide Hydrochloride

General Synthetic Strategy

The preparation typically involves the amidation of 2-aminobenzoic acid derivatives or related benzamide precursors with propargylamine (prop-2-yn-1-amine) under coupling conditions, followed by conversion to the hydrochloride salt form. The key steps involve:

- Activation of the carboxylic acid group (usually via coupling agents)

- Nucleophilic substitution by propargylamine

- Purification and salt formation

Detailed Synthetic Routes and Conditions

Amidation Using Coupling Agents (HATU/DIPEA)

- Starting Materials: 3-nitro-4-(2-nitrophenoxy)benzoic acid and propargylamine

- Reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

- Solvent: DMF (Dimethylformamide)

- Conditions: Room temperature (20 °C), 2 hours stirring

- Workup: Extraction with ethyl acetate, washing with brine, drying over Na2SO4, concentration

- Purification: Silica gel column chromatography (petroleum ether:ethyl acetate gradient)

- Yield: 41.8% for intermediate nitrobenzamide derivative

- Notes: This step forms the N-(prop-2-yn-1-yl)benzamide intermediate, which is further reduced to the amino derivative.

Reduction of Nitro Groups to Amino Groups

- Starting Material: Nitro-substituted N-(prop-2-yn-1-yl)benzamide

- Reagents: Iron powder, concentrated hydrochloric acid (12 M)

- Solvent: Ethanol and water mixture

- Conditions: 80 °C for 4-5 hours with additional iron added midway

- Workup: Filtration, concentration, preparative HPLC purification

- Yield: Approximately 4.96% (notably low, indicating challenging reduction or purification)

- Product: 3-amino-4-(2-aminophenoxy)-N-(prop-2-yn-1-yl)benzamide, a key intermediate.

Alternative Synthetic Approaches

Direct Amidation via Acid Chloride Intermediate

- Preparation of acid chloride from 2-aminobenzoic acid derivatives using reagents like oxalyl chloride or thionyl chloride.

- Subsequent reaction with propargylamine under controlled temperature to form the amide bond.

- This method is classical but requires careful control to avoid side reactions, especially given the sensitivity of the alkyne group.

- Yields vary depending on conditions; purification often involves recrystallization or chromatography.

Use of Carbodiimide Coupling Agents

- Carbodiimides such as EDCI or DCC can be used to activate the carboxyl group for amidation with propargylamine.

- Reaction typically performed in dichloromethane or DMF with a base like triethylamine.

- This method is milder and avoids harsher reagents but may require additional purification to remove urea byproducts.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents & Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-nitro-4-(2-nitrophenoxy)benzoic acid | HATU, DIPEA, propargylamine, 20 °C, 2 h | DMF | 41.8 | Amidation to nitrobenzamide intermediate |

| 2 | Nitrobenzamide intermediate | Fe, conc. HCl, 80 °C, 4-5 h | EtOH/H2O | 4.96 | Reduction to amino derivative |

| 3 | Amino benzamide free base | HCl treatment for salt formation | Ethanol/EtOAc | Not specified | Formation of hydrochloride salt |

| Alt 1 | 2-aminobenzoic acid derivatives | Oxalyl chloride, then propargylamine, room temp | Various | Variable | Acid chloride route |

| Alt 2 | 2-aminobenzoic acid derivatives | EDCI/DCC, propargylamine, base | DCM/DMF | Variable | Carbodiimide coupling |

Summary and Recommendations

- The most reliable synthetic route to this compound involves amidation of a suitable 2-aminobenzoic acid derivative with propargylamine using coupling agents like HATU/DIPEA, followed by reduction of nitro groups if present, and finally salt formation.

- Alternative methods include acid chloride intermediates or carbodiimide coupling, but these require careful control to maintain alkyne integrity.

- Purification typically requires chromatographic techniques and analytical confirmation by LC-MS.

- Yields vary widely, especially for reduction steps, indicating scope for optimization in scale-up or industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-(prop-2-yn-1-yl)benzamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride has diverse applications spanning medicinal chemistry, organic synthesis, and biochemical research. Its structure, featuring an alkyne (prop-2-yn-1-yl) and an amide (benzamide), contributes to its unique chemical properties. The compound's ability to generate reactive oxygen species (ROS) also makes it valuable for interaction studies and potential therapeutic applications.

Scientific Research Applications

This compound is a building block in creating more complex molecules. It is also used to study enzyme interactions and protein modifications. Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. It is utilized in developing new materials and chemical processes.

Role as a Photosensitizer

This compound can act as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen and superoxide anions. These ROS are produced through energy and electron transfer mechanisms, influencing oxidative stress pathways in biological systems. This photosensitizing ability is significant for its potential biological effects and therapeutic applications.

Anticancer Potential

Derivatives of this compound have been identified as potential inhibitors of microRNA-21 (miR-21), an oncogenic microRNA involved in cancer progression. Studies have shown that specific derivatives can significantly inhibit miR-21 expression, leading to increased apoptosis and reduced proliferation in cancer cell lines.

| Compound | Inhibition of miR-21 | Apoptosis Induction | Proliferation Reduction |

|---|---|---|---|

| Compound 1j | Significant | Yes | Yes |

Enzyme Inhibition

Derivatives based on this compound can effectively inhibit specific enzymes involved in cancer metabolism, suggesting their potential as therapeutic agents.

Antimicrobial Activity

Modifications to the benzamide structure can enhance antimicrobial efficacy, with some related compounds showing promising results against various bacterial strains.

Use in Studying Ligand Binding

Wirkmechanismus

The mechanism by which 2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

Spectroscopic and Physical Properties

Spectroscopic data (IR, NMR) and physical properties vary significantly with substituents:

Infrared Spectroscopy (IR):

- 2-Amino-N-(p-tolyl)benzamide (7): Peaks at 3320 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (amide C=O) .

- N-(3,3-Difluorocyclobutyl)benzamide : Strong C=O stretch at 1680 cm⁻¹, with C-F vibrations at 1150–1100 cm⁻¹ .

- Midodrine Hydrochloride : Broad O-H/N-H stretches (~3400 cm⁻¹) due to hydrochloride salt formation .

Nuclear Magnetic Resonance (NMR):

Physical Properties :

- Hydrochloride salts (e.g., midodrine hydrochloride) exhibit high water solubility , whereas non-ionic benzamides (e.g., compound 7) are typically less soluble .

Reactivity and Functionalization Potential

- Propargyl Group Reactivity : The propargyl moiety in compounds like 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide enables click chemistry or alkyne-based coupling reactions .

- Directing Groups : Compounds with N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) facilitate metal-catalyzed C–H functionalization .

Biologische Aktivität

2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential applications in medicine and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O·HCl

- CAS Number : 4943-83-3

- Molecular Weight : 202.66 g/mol

The compound features an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent, which contribute to its biological properties.

Mode of Action

Research indicates that this compound functions as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen () and superoxide anion () through energy transfer and single electron transfer pathways. These ROS can influence oxidative stress-related pathways, potentially leading to various biological effects, including apoptosis in targeted cells.

Enzyme Interactions

The compound has been utilized in biochemical studies to investigate enzyme interactions and modifications. Notably, it has been explored for its potential as a pharmacophore in drug design targeting specific enzymes or receptors .

Inhibition Studies

Recent studies evaluated the compound's inhibitory effects on human cholinesterases (hChEs) and monoamine oxidases (hMAOs). Inhibition assays were performed at varying concentrations, revealing that while some derivatives showed modest inhibition of hAChE, others were inactive against hBChE and hMAO types .

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 4 | hAChE | 2.63 ± 0.57 |

| 15 | hBChE | >50 |

| 16 | hMAO-A | >50 |

| 16 | hMAO-B | >50 |

This table summarizes the inhibition potency of selected derivatives derived from the compound.

Antioxidative Properties

The antioxidative potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated moderate radical scavenging activity, with an effective concentration (EC50) value of , which is comparable but slightly less effective than resveratrol .

Study on Neuroprotection

In a study investigating neuroprotective properties, derivatives of 2-amino-N-(prop-2-yn-1-yl)benzamide were tested for their ability to inhibit oxidative stress in neuronal cell lines. The results suggested that certain derivatives could significantly reduce oxidative damage induced by neurotoxic agents, highlighting their potential therapeutic applications in neurodegenerative diseases .

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). The findings demonstrated that while some derivatives exhibited significant antiproliferative activity against cancer cells, they showed minimal toxicity towards normal fibroblast cells, indicating a selective action against malignant cells .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| Amidation | HATU, DIPEA | DCM | 0°C → RT | 65–78 |

| Salt Formation | HCl (g) | MeOH | RT | >90 |

(Basic) How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

- NMR Spectroscopy: - and -NMR confirm the propargyl group (δ ~2.5 ppm for ≡C-H) and benzamide backbone (aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z [M+H] = 219.10 (calculated for CHNO) .

- X-ray Crystallography (Advanced): SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

(Basic) What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility: Hydrochloride salt enhances aqueous solubility (≥5 mg/mL in PBS pH 7.4). Use DMSO for stock solutions (50–100 mM) .

- Stability: Degrades <10% over 24 hours at 4°C in PBS. Avoid prolonged exposure to light or basic conditions (pH >8) to prevent hydrolysis of the propargyl group .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Answer:

- Root-Cause Analysis: Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, Pd/C in hydrogenation steps may introduce variability due to residual moisture .

- Purity Validation: Use orthogonal methods: HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to detect trace impurities (<0.1%) .

(Advanced) What crystallographic strategies are used to determine the 3D structure of this compound?

Answer:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <0.05 |

| C≡C Bond Length | 1.19–1.21 Å |

(Advanced) How do modifications to the propargyl or benzamide moieties affect biological activity in SAR studies?

Answer:

- Propargyl Group: Replacing it with alkyl chains reduces cellular uptake (e.g., IC increases from 1.2 µM to >10 µM in kinase assays) .

- Benzamide Substitution: Electron-withdrawing groups (e.g., -Cl at position 4) enhance target binding affinity (K = 0.8 nM vs. 5.2 nM for -OCH) .

(Advanced) What strategies optimize multi-step synthesis for scalability while maintaining enantiomeric purity?

Answer:

- Catalyst Selection: Use Pd(OAc) with chiral ligands (e.g., BINAP) for asymmetric propargylation (ee >98%) .

- Process Control: In-line FTIR monitors reaction progress; crystallization at low temperatures (−20°C) minimizes racemization .

(Advanced) Which advanced analytical methods quantify trace impurities in batches intended for in vivo studies?

Answer:

- LC-MS/MS: Detects sub-ppm levels of dehydrohalogenation byproducts (e.g., propiolamide derivatives) .

- Elemental Analysis: Confirms stoichiometry of Cl in the hydrochloride salt (theoretical Cl% = 15.2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.